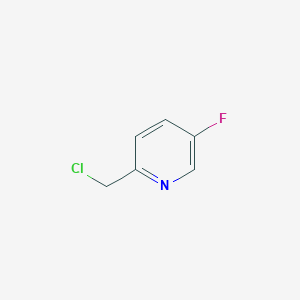

2-(Chloromethyl)-5-fluoropyridine

描述

Significance of Halogenated Pyridines in Modern Synthetic Chemistry

Halogenated pyridines are a class of organic compounds that have garnered considerable attention in contemporary synthetic chemistry. Their importance lies in the unique reactivity conferred by the presence of one or more halogen atoms on the pyridine (B92270) ring. nih.gov These halogen substituents act as versatile handles, enabling a variety of chemical transformations and facilitating the construction of more complex molecular architectures. nih.gov

The carbon-halogen bond in these compounds is a key platform for numerous synthetic methodologies, including nucleophilic aromatic substitution (SNAr) reactions and metal-catalyzed cross-coupling reactions. nih.govnih.gov The high electronegativity of the fluorine atom, in particular, can accelerate SNAr reactions, making fluorinated pyridines highly reactive intermediates. nih.gov This reactivity is crucial for the efficient synthesis of pharmaceuticals, agrochemicals, and specialized materials. nih.govnih.gov The strategic placement of halogens on the pyridine ring allows for precise regiocontrol in subsequent reactions, a critical aspect in the synthesis of target molecules with specific biological activities. nih.gov

The development of methods for the selective halogenation of pyridines is an active area of research, as it directly impacts the accessibility of these vital synthetic intermediates. nih.govresearchgate.netchemrxiv.org The ability to introduce halogens at specific positions on the pyridine ring is essential for diversifying complex pyridine-containing structures, which is highly valuable in medicinal chemistry. nih.gov

Overview of Pyridine Derivatives as Versatile Chemical Building Blocks

The pyridine ring is a fundamental heterocyclic scaffold that is widely distributed in nature and is a core component of numerous synthetic compounds with significant biological activity. ajrconline.orgjchemrev.com Pyridine and its derivatives are considered privileged structures in drug discovery, appearing in a vast number of FDA-approved pharmaceuticals. nih.gov Their prevalence is due to a combination of favorable properties, including their ability to engage in hydrogen bonding, their water solubility, and their chemical stability. jchemrev.com

As versatile building blocks, pyridine derivatives offer a scaffold that can be readily modified to optimize the pharmacological properties of a lead compound. ajrconline.org They are integral to the synthesis of a broad spectrum of therapeutic agents, including antimicrobial, antiviral, anticancer, and anti-inflammatory drugs. jchemrev.comnih.gov The adaptability of the pyridine nucleus allows medicinal chemists to fine-tune the electronic and steric properties of a molecule to enhance its efficacy and bioavailability. ajrconline.org Beyond pharmaceuticals, pyridine derivatives are also crucial intermediates in the production of agrochemicals such as herbicides, insecticides, and fungicides. researchgate.net

Contextualization of 2-(Chloromethyl)-5-fluoropyridine within Advanced Organic Synthesis

Within the family of halogenated pyridines, this compound stands out as a highly useful and reactive intermediate. This compound possesses two distinct reactive sites: the chloromethyl group at the 2-position and the fluorine atom at the 5-position, in addition to the chlorine atom on the pyridine ring itself. This multi-functionality makes it a valuable precursor for the synthesis of a variety of more complex molecules.

The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. For instance, it can be reacted with hydrazine (B178648) hydrate (B1144303) to form the key intermediate 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759), which can then be further derivatized. researchgate.net

The presence of both chlorine and fluorine atoms on the pyridine ring offers differential reactivity, enabling selective chemical transformations. The fluorine atom, in particular, enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution reactions. nih.gov This dual halogenation pattern is particularly advantageous in the synthesis of agrochemicals and pharmaceuticals, where precise control over the molecular structure is paramount. nih.gov For example, this compound and related structures serve as key intermediates in the synthesis of certain trifluoromethylpyridine derivatives used in crop protection products. nih.gov

Recent research has highlighted the use of this compound in continuous flow reactor systems for the efficient and scalable synthesis of bioactive compounds, demonstrating its relevance in modern, advanced synthetic methodologies. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

2-(chloromethyl)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIOCGXGAXHMDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617057 | |

| Record name | 2-(Chloromethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915690-76-5 | |

| Record name | 2-(Chloromethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloromethyl 5 Fluoropyridine

Precursor-Based Synthesis Strategies

The synthesis of 2-(chloromethyl)-5-fluoropyridine is heavily reliant on the strategic manipulation of precursor molecules. These strategies can be broadly categorized into three main approaches: the chloromethylation of a fluorinated pyridine (B92270) scaffold, the introduction of a fluorine atom onto a chloromethylated pyridine system, and the multi-step conversion of readily available pyridine derivatives.

Approaches Involving Chloromethylation of Fluoropyridine Scaffolds

One direct approach to this compound involves the chloromethylation of a 5-fluoropyridine precursor. This method is conceptually straightforward, aiming to introduce the chloromethyl group at the C-2 position of the pre-existing fluorinated pyridine ring. However, challenges such as regioselectivity and the potential for side reactions must be carefully managed. For instance, a similar process for the synthesis of 5-(chloromethyl)-2-fluoropyridine (B1592471) highlights the potential for regioselective chloromethylation, though it also notes the possibility of side reactions and lower selectivity.

Strategies for Introducing the Fluorine Atom onto Chloromethylated Pyridine Systems

An alternative and widely employed strategy involves the introduction of the fluorine atom at a later stage of the synthesis, starting from a chloromethylated pyridine precursor. This can be accomplished through halogen exchange reactions or by direct electrophilic fluorination.

Halogen exchange (HALEX) reactions are a cornerstone of fluorination chemistry. google.comgoogle.com In this context, a precursor such as 2-(chloromethyl)-5-chloropyridine or 2-(chloromethyl)-5-bromopyridine can be converted to the desired product by treatment with a fluoride (B91410) source. Alkali metal fluorides like potassium fluoride (KF) are commonly used, often in a high-boiling aprotic solvent such as sulfolane (B150427) or benzonitrile (B105546) at elevated temperatures. google.comgoogle.com The efficiency of these reactions can be enhanced by the use of catalysts, including quaternary ammonium (B1175870) salts or crown ethers. google.comgoogle.com While effective, these reactions can require harsh conditions and may present challenges in achieving high selectivity, sometimes resulting in mixtures of products. google.com

A specific protocol for position-selective fluorination at C5 involves the use of potassium fluoride in dimethylformamide (DMF) at 150°C, starting from 2-chloro-3-(chloromethyl)-5-chloropyridine, which yields the fluorinated product. The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions is a critical factor, with fluoropyridines generally being more reactive than their chloro- or bromo- counterparts. acs.orgnih.gov This higher reactivity of the C-F bond can sometimes be leveraged to facilitate subsequent transformations. nih.gov

Electrophilic fluorination offers a more direct method for introducing fluorine onto the pyridine ring. Reagents such as Selectfluor® are capable of delivering an electrophilic fluorine atom to an electron-rich substrate. nih.gov This approach has been successfully applied to the synthesis of various fluorinated pyridines. nih.govacs.org For instance, the fluorination of 1,2-dihydropyridines with Selectfluor® can lead to the formation of fluorinated pyridines after the elimination of hydrogen fluoride. nih.gov

The site-selectivity of electrophilic fluorination can be a significant challenge, often influenced by the existing substituents on the pyridine ring. acs.org For 3-substituted pyridines, fluorination often occurs selectively at the 2-position. acs.org However, for 3,5-disubstituted pyridines, the selectivity can be poor. acs.org The development of methods for the site-selective fluorination of pyridines is an active area of research, with some approaches utilizing silver(II) fluoride (AgF₂) to achieve fluorination adjacent to the nitrogen atom. researchgate.net Electrochemical fluorination represents another avenue, though it can lead to perfluorination and skeletal rearrangements. rsc.org

Multi-Step Conversions from Readily Available Pyridine Derivatives

Complex organic molecules like this compound are often synthesized through multi-step reaction sequences starting from simpler, commercially available pyridine derivatives. These synthetic routes offer flexibility in introducing the required functional groups in a controlled manner.

A common and practical starting material for the synthesis of this compound is 5-fluoro-2-picoline (also known as 5-fluoro-2-methylpyridine). This approach involves the oxidation of the methyl group to a hydroxymethyl group, followed by chlorination to yield the desired chloromethyl functionality.

The oxidation of 2-fluoro-5-methylpyridine (B1304807) can be achieved using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium permanganate (NaMnO₄) to form 2-fluoro-5-pyridinecarboxylic acid. google.com This carboxylic acid can then be reduced to the corresponding alcohol, 2-fluoro-5-(hydroxymethyl)pyridine. Subsequent chlorination of the alcohol, for example, using thionyl chloride (SOCl₂) or oxalyl chloride, furnishes the target molecule, this compound. google.com

Alternatively, direct chlorination of the methyl group of a picoline derivative is a viable route. For example, 2-chloro-5-methylpyridine (B98176) can be chlorinated to 2-chloro-5-(chloromethyl)pyridine (B46043) using chlorine gas in the presence of a radical initiator like azobisisobutyronitrile (AIBN). patsnap.com A similar strategy could be adapted for 5-fluoro-2-picoline. Vapor-phase chlorination at high temperatures with transition metal catalysts is another industrial method for the chlorination of methylpyridines. nih.gov

The table below summarizes some of the key transformations and reagents involved in the synthesis of this compound and related compounds.

| Starting Material | Reagent(s) | Product | Reference(s) |

| 2-Chloro-3-(chloromethyl)-5-chloropyridine | Potassium Fluoride (KF), DMF | 2-Chloro-3-(chloromethyl)-5-fluoropyridine | |

| 2-Fluoro-5-methylpyridine | 1. Potassium Permanganate (KMnO₄) 2. Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 2-Fluoro-5-formyl chloropyridine | google.com |

| 2-Chloro-5-methylpyridine | Chlorine (Cl₂), Azobisisobutyronitrile (AIBN) | 2-Chloro-5-(chloromethyl)pyridine | patsnap.com |

| 3-Methylpyridine (B133936) | 1. Oxidation 2. Phosphorus Oxychloride (POCl₃) 3. Chlorination | 2-Chloro-5-(chloromethyl)pyridine | patsnap.com |

| 2-Aminopyridine (B139424) | 1. Nitration 2. Acetylation 3. Reduction 4. Diazotization (Schiemann reaction) 5. Hydrolysis | 2-Amino-5-fluoropyridine | researchgate.netchemicalbook.com |

Routes Involving 2-Alkoxy-5-alkoxymethyl-pyridine Intermediates

A significant pathway for the synthesis of halogenated pyridyl-methyl compounds involves the transformation of 2-alkoxy-5-alkoxymethyl-pyridine intermediates. While direct documentation for the fluoro-substituted title compound is sparse, a well-established process for its close analog, 2-chloro-5-chloromethyl-pyridine, provides a clear blueprint. This method is predicated on the reaction of a 2-alkoxy-5-alkoxymethyl-pyridine derivative with a suitable chlorinating agent. google.com

In this process, a compound from the general formula of 2-alkoxy-5-alkoxymethyl-pyridines, where the alkoxy group is typically a simple alkyl chain, serves as the precursor. google.com The reaction is carried out by treating this intermediate with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, which facilitates the conversion of both the 2-alkoxy group to a chloro group and the 5-alkoxymethyl group to the desired 5-(chloromethyl) group. google.com

The reaction is generally performed at temperatures ranging from 0°C to 100°C. google.com Typically, between one and ten mole equivalents of the chlorinating agent are used for each mole of the pyridine derivative to ensure complete conversion. google.com The final product is then isolated using standard workup procedures. google.com The adaptation of this route to produce this compound would necessitate starting with a 5-fluoro-substituted pyridine core, which is then elaborated to the necessary 2-alkoxy-5-alkoxymethyl intermediate before the final chlorination step.

Modern Synthetic Techniques and Advancements

Recent progress in chemical synthesis has introduced advanced techniques that offer significant improvements over traditional batch processing, particularly in terms of safety, efficiency, and environmental impact.

Application of Continuous Flow Chemistry in Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of halogenated pyridines, offering enhanced control over reaction parameters and improved safety. researchgate.netdurham.ac.uk This technique involves pumping reactants through a temperature-controlled reactor, such as a microchannel or a coil, allowing for precise management of residence time, temperature, and mixing. researchgate.netgoogle.com

For the synthesis of the related 2-chloro-5-chloromethylpyridine, a continuous process has been developed using a microchannel reactor. google.comgoogle.com In this setup, a solution of 2-chloro-5-methylpyridine and an initiator like azobisisobutyronitrile (AIBN) is mixed with a chlorinating agent, such as sulfuryl chloride, and passed through the heated reactor. google.com This method drastically reduces reaction time and improves product selectivity, which can reach up to 97.88%. google.com The key advantages of this approach include its scalability through parallel processing, stable and continuous operation, and a reduced environmental footprint due to lower solvent usage and waste generation. researchgate.netdurham.ac.ukgoogle.com

Table 1: Parameters for Continuous Flow Synthesis of 2-chloro-5-chloromethylpyridine

| Parameter | Value | Source |

| Raw Material | 2-chloro-5-methylpyridine | google.com |

| Chlorinating Agent | Sulfuryl chloride | google.com |

| Initiator | Azobisisobutyronitrile (AIBN) | google.com |

| Reactor Type | Microchannel Reactor | google.comgoogle.com |

| Reaction Temperature | 80–130°C | google.comgoogle.com |

| Residence Time | 15–75 seconds | google.com |

| Product Selectivity | Up to 97.88% | google.com |

Catalytic Methodologies for Selective Functionalization

Catalytic methods are at the forefront of modern organic synthesis, enabling highly selective and efficient chemical transformations. mdpi.com For the synthesis of fluorinated pyridines, catalytic approaches can be applied to introduce the fluorine atom or to functionalize the pyridine ring with high regioselectivity. mdpi.comepfl.ch

Transition-metal catalysis, particularly with nickel, has been demonstrated for the selective functionalization of strained heterocycles like aziridines, suggesting potential applications for pyridine activation. nih.gov Furthermore, catalytic systems are crucial for modern fluorination reactions. The development of electrophilic fluorinating reagents like Selectfluor, combined with transition metal or organocatalysts, has enabled the enantioselective fluorination of various substrates. acs.org For instance, titanium-based catalysts have been successfully used for the asymmetric fluorination of β-ketoesters. acs.org

These catalytic strategies allow for the late-stage functionalization of complex molecules, which is a highly desirable feature in medicinal chemistry and materials science. mdpi.com Applying such methodologies to the synthesis of this compound could involve the catalytic C-H fluorination of a pre-functionalized pyridine ring, offering a more direct and efficient route compared to classical multi-step sequences. mdpi.com

Atom-Economical and Sustainable Synthetic Route Design

The principles of green chemistry, particularly atom economy, are increasingly guiding the design of synthetic routes. The goal is to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

The continuous flow synthesis of halogenated pyridines is a prime example of a more sustainable approach. google.com Compared to traditional batch processes, flow chemistry offers better heat and mass transfer, leading to higher yields, fewer by-products, and reduced consumption of solvents and energy. researchgate.netdurham.ac.uk The ability to operate safely at higher temperatures and pressures can also accelerate reactions, shortening production cycles. google.com

Reactivity and Reaction Mechanisms of 2 Chloromethyl 5 Fluoropyridine

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group at the 2-position of the pyridine (B92270) ring is a primary site for nucleophilic attack. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity is central to the functionalization of the molecule at this position.

Kinetic and Mechanistic Studies of Nucleophilic Displacement

The presence of the electron-withdrawing fluorine atom on the pyridine ring can influence the reaction rate. While the fluorine atom's primary electronic effect is on the aromatic ring, it can have a minor inductive effect on the benzylic carbon, potentially making it slightly more electrophilic and thus more susceptible to nucleophilic attack.

Scope of Nucleophiles and Resulting Functionalization

A wide array of nucleophiles can be employed to displace the chloride from the chloromethyl group, leading to a diverse range of functionalized 5-fluoropyridine derivatives. This versatility is a key feature of its synthetic utility.

Common nucleophiles and the resulting products include:

Amines: Primary and secondary amines react to form the corresponding 2-(aminomethyl)-5-fluoropyridines.

Thiols: Thiolates readily displace the chloride to yield 2-(thiomethyl)-5-fluoropyridine derivatives.

Alkoxides: Reaction with alkoxides or hydroxides produces 2-(alkoxymethyl)- or 2-(hydroxymethyl)-5-fluoropyridines.

Cyanide: The cyanide ion can be used to introduce a cyanomethyl group, which can be further elaborated.

Hydrazine (B178648): Hydrazine hydrate (B1144303) reacts to form 2-(hydrazinylmethyl)-5-fluoropyridine, a key intermediate for synthesizing hydrazone compounds. researchgate.net

Interactive Data Table: Examples of Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Product |

| Amine | Methylamine | 2-(Methylaminomethyl)-5-fluoropyridine |

| Thiol | Sodium thiomethoxide | 5-Fluoro-2-(methylthiomethyl)pyridine |

| Alkoxide | Sodium methoxide | 5-Fluoro-2-(methoxymethyl)pyridine |

| Cyanide | Sodium cyanide | (5-Fluoropyridin-2-yl)acetonitrile |

| Hydrazine | Hydrazine hydrate | 2-(Hydrazinylmethyl)-5-fluoropyridine |

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield of these nucleophilic substitution reactions are significantly influenced by the reaction conditions. Key parameters include the choice of solvent, temperature, and the nature of the base, if required.

Solvent: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used as they can solvate the cation of the nucleophilic salt while leaving the nucleophile relatively free to react.

Temperature: The reaction temperature can affect the rate of reaction. In some cases, elevated temperatures are necessary to achieve a reasonable reaction rate, but this can also lead to side reactions.

Base: For nucleophiles that are weak acids (e.g., thiols, some amines), the addition of a non-nucleophilic base is often necessary to deprotonate the nucleophile and increase its reactivity. The choice of base is critical to avoid competing reactions.

Transformations Involving the Pyridine Ring System

The fluorinated pyridine ring of 2-(chloromethyl)-5-fluoropyridine can also undergo various transformations, including metal-catalyzed cross-coupling reactions and aromatic substitution reactions. These reactions allow for the modification of the pyridine core itself.

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O Bond Formation)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds on the pyridine ring. nih.gov The fluorine atom at the 5-position and the potential for the nitrogen atom to coordinate with the metal catalyst can influence the reactivity and regioselectivity of these reactions. nih.gov

Commonly employed cross-coupling reactions include:

Suzuki Coupling: Palladium catalysts are used to couple the pyridine ring with boronic acids or esters, forming a new C-C bond.

Heck Coupling: This palladium-catalyzed reaction involves the coupling of the pyridine ring with an alkene.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the pyridine ring with amines.

Ullmann Condensation: Copper-catalyzed coupling can be used to form C-O and C-N bonds.

The presence of the fluorine atom can enhance the electron-withdrawing nature of the pyridine ring, which can stabilize intermediates in some coupling reactions.

Interactive Data Table: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst Example | Coupling Partner | Bond Formed |

| Suzuki Coupling | Pd(PPh₃)₄ | Phenylboronic acid | C-C |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Aniline | C-N |

| Ullmann Ether Synthesis | CuI | Phenol | C-O |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally considered electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophilic aromatic substitution (EAS) than benzene. youtube.com When EAS does occur, it is typically directed to the meta-position (C-3 and C-5) relative to the nitrogen. The fluorine atom at the 5-position is a deactivating group but can direct incoming electrophiles. However, the chloromethyl group at the 2-position can also influence the regioselectivity.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (S(_N)Ar). youtube.comyoutube.com The reaction is facilitated by the presence of a good leaving group (like a halogen) and is activated by electron-withdrawing groups. masterorganicchemistry.com In this compound, the fluorine atom at the 5-position can potentially act as a leaving group in S(_N)Ar reactions under certain conditions, although the chlorine on the methyl group is significantly more labile. The rate of S(_N)Ar reactions on fluoropyridines can be faster than on the corresponding chloropyridines. nih.gov The reaction proceeds through a Meisenheimer-like intermediate, and the stability of this intermediate is key to the reaction's success. nih.gov

Regioselectivity and Stereoselectivity in Pyridine Ring Functionalization

The functionalization of the pyridine ring of this compound is heavily influenced by the directing effects of its substituents. The fluorine atom at the 5-position and the chloromethyl group at the 2-position guide the regioselectivity of further substitutions.

Regioselectivity:

The pyridine ring is electron-deficient, a characteristic that is further amplified by the electronegative fluorine atom. This generally makes the ring susceptible to nucleophilic attack. In reactions such as nucleophilic aromatic substitution (SNAr), the positions ortho and para to the activating fluorine group are the most likely sites for substitution. However, in this compound, the existing substitution pattern already occupies key positions.

Studies on related fluorinated pyridines have demonstrated that functionalization can be directed to vacant positions through careful choice of reagents and reaction conditions. For instance, the concept of "regioexhaustive substitution" has been applied to 2-fluoropyridine (B1216828) and 2,5-difluoropyridine, where metalation and subsequent carboxylation can be directed to specific vacant sites by using activating or screening protecting groups. epfl.ch While specific studies on the regioselective functionalization of the pyridine ring of this compound are not extensively detailed in the reviewed literature, the principles observed with analogous compounds suggest that directed metalation could be a viable strategy for introducing new functional groups at the C-3, C-4, or C-6 positions.

The chloromethyl group itself is a primary site for nucleophilic substitution, often proceeding via an SN2 mechanism. This reaction is typically highly regioselective at the benzylic carbon of the chloromethyl group.

Stereoselectivity:

Detailed studies specifically documenting stereoselective reactions involving the pyridine ring of this compound are limited in publicly available literature. However, general principles of stereoselective synthesis can be applied. For instance, in the synthesis of more complex molecules where a chiral center is introduced, the use of chiral auxiliaries or catalysts would be necessary to control the stereochemical outcome.

In the context of related compounds, stereoselective fluorination has been achieved using electrophilic fluorinating reagents in the presence of chiral catalysts. researchgate.netacs.org For example, the catalytic enantioselective electrophilic fluorination of α-chloro-β-keto esters using Selectfluor and chiral nickel complexes has been reported to proceed with high enantioselectivity. researchgate.net While not a direct functionalization of the pyridine ring itself, such strategies could be adapted to reactions involving the chloromethyl side chain or to derivatives of this compound to install stereocenters.

Detailed Mechanistic Investigations of Key Reactions

The mechanistic pathways of reactions involving this compound are crucial for understanding its reactivity and for optimizing synthetic protocols. These investigations can involve the study of radical pathways, the identification of transient intermediates, and the elucidation of the role of catalysts and reagents.

While many reactions of this compound proceed through ionic mechanisms, the potential for radical pathways exists, particularly under specific conditions such as high temperatures or the presence of radical initiators.

Detailed mechanistic studies specifically elucidating radical pathways for this compound are not extensively documented in the reviewed literature. However, the principles of free radical halogenation can be considered. youtube.com For instance, the chloromethyl group could potentially undergo further radical chlorination, or the pyridine ring could be subject to radical addition reactions. The initiation step would involve the formation of a radical, which could then propagate through a chain reaction. youtube.com Termination steps would involve the combination of two radicals. youtube.com

The development of radical-mediated fluoroalkylations using visible-light photocatalysis has gained significant interest. nih.gov These methods often involve the generation of fluoroalkyl radicals that can then react with various substrates. While not specifically reported for this compound, such methodologies could potentially be applied to introduce further fluorinated alkyl chains onto the molecule.

The direct observation and characterization of reaction intermediates are key to confirming proposed reaction mechanisms. Techniques such as mass spectrometry can be employed to detect and identify transient species. nih.gov

In the context of reactions involving this compound, specific intermediates can be postulated based on the reaction type. For example, in nucleophilic substitution reactions at the chloromethyl group, a five-coordinate transition state is expected. For nucleophilic aromatic substitution on the pyridine ring, a Meisenheimer complex, a negatively charged intermediate, would be formed.

A study on the synthesis of bioactive derivatives from 2-chloro-5-(chloromethyl)pyridine (B46043), a closely related compound, involved the formation of a key 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759) intermediate by reacting with hydrazine hydrate. mdpi.com This intermediate was then further reacted in a continuous flow reactor. mdpi.com While this study focuses on a derivative, it highlights the type of stable intermediates that can be isolated and characterized during the synthesis of more complex molecules from chloromethylpyridines.

The use of mass spectrometry to identify reactive intermediates in catalytic cycles is a powerful tool. nih.gov For instance, in palladium-catalyzed cross-coupling reactions, intermediates involving the palladium catalyst coordinated to the pyridine substrate could potentially be detected. nih.gov However, specific studies identifying and characterizing reaction intermediates for this compound were not found in the reviewed literature.

The choice of catalysts and reagents is critical in directing the outcome of reactions involving this compound. Catalysts can lower the activation energy of a reaction, while specific reagents can enable transformations that would otherwise not be feasible.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are widely used for cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. rsc.org In reactions involving aryl chlorides, such as the chloro-substituent on the pyridine ring of a related compound, specific palladium catalyst systems have been investigated to achieve efficient coupling. nih.gov The choice of phosphine (B1218219) ligands, additives, bases, and solvents all play a crucial role in the catalytic cycle. nih.gov For Suzuki-Miyaura coupling reactions, a common catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

While specific examples for this compound are scarce, palladium-catalyzed cross-coupling of other fluoro-aromatics have been reported. rsc.org For instance, the cross-coupling of electron-deficient aryl fluorides with aryl N-tosylhydrazones has been achieved using a palladium catalyst, with the mechanism involving C-F bond activation and migratory insertion of a palladium carbene. rsc.org

Iron-Catalyzed Cross-Coupling Reactions:

Iron catalysts have emerged as a more sustainable alternative to palladium for some cross-coupling reactions. researchgate.net Efficient iron-catalyzed Kumada cross-coupling of 2-chloropyrazine (B57796) with aryl Grignard reagents has been demonstrated, highlighting the potential for using iron catalysts with chloro-substituted nitrogen heterocycles. researchgate.net

Lewis Acid Activation:

Lewis acids can be used to activate the pyridine ring towards nucleophilic attack. youtube.com By coordinating to the nitrogen atom, a Lewis acid increases the electron deficiency of the ring, making it more susceptible to reaction with nucleophiles. This strategy has been employed in nucleophilic aromatic substitution and conjugate addition reactions of pyridines. youtube.com

The following table summarizes some common catalysts and reagents and their potential roles in reactions involving this compound, based on studies of related compounds.

| Catalyst/Reagent | Reaction Type | Role in Mechanism |

| Palladium(0) complexes | Cross-Coupling (e.g., Suzuki, Heck) | Facilitates oxidative addition, transmetalation, and reductive elimination. nih.govrsc.org |

| Iron Salts (e.g., FeCl₃) | Cross-Coupling (e.g., Kumada) | Alternative to palladium for C-C bond formation. researchgate.net |

| Lewis Acids (e.g., AlCl₃) | Nucleophilic Aromatic Substitution | Activates the pyridine ring by coordinating to the nitrogen atom. youtube.com |

| Selectfluor® | Electrophilic Fluorination | Source of electrophilic fluorine. researchgate.netacs.org |

| Radical Initiators (e.g., AIBN) | Radical Reactions | Initiates radical chain reactions. |

Derivatization and Synthetic Utility of 2 Chloromethyl 5 Fluoropyridine

Synthesis of Advanced Heterocyclic Scaffolds

The reactivity of 2-(chloromethyl)-5-fluoropyridine makes it an ideal precursor for the construction of a variety of advanced heterocyclic scaffolds. The chloromethyl group serves as a convenient handle for the introduction of various functionalities and for the annulation of new rings onto the pyridine (B92270) core.

The construction of fused and spirocyclic systems is a significant area of organic synthesis, driven by the prevalence of these motifs in natural products and pharmaceutically active compounds. While direct examples of the use of this compound in the synthesis of such systems are not extensively documented, its chemical properties suggest its potential as a key starting material.

Fused heterocyclic systems can be envisioned through intramolecular cyclization of derivatives of this compound. For instance, reaction with a dinucleophile, such as a substituted hydrazine (B178648) or a β-amino alcohol, could lead to the formation of a new heterocyclic ring fused to the pyridine core. The initial substitution of the chloride by one nucleophilic center would be followed by a subsequent intramolecular cyclization onto the pyridine ring or a suitably placed functional group.

Spirocyclic compounds, characterized by two rings sharing a single atom, are another important class of molecules. nih.gov The synthesis of spirocyclic heterocycles often involves challenging ring-forming reactions. nih.gov One potential strategy involving this compound could be its reaction with a cyclic ketone to form a spiro-ether linkage at the benzylic position, followed by further transformations. Another approach could involve the generation of a nucleophile on the pyridine ring, which could then participate in a cyclization reaction with a suitable dielectrophile to form the spirocyclic system.

The chloromethyl group of this compound is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This initial functionalization can be followed by further modifications of the pyridine ring to generate complex polyfunctionalized derivatives.

A notable example of this strategy is the reaction with hydrazine hydrate (B1144303). While studied in detail for the analogous compound 2-chloro-5-(chloromethyl)pyridine (B46043), the principles are directly applicable. researchgate.net Reaction with hydrazine hydrate would yield the corresponding 5-(hydrazinylmethyl)-2-fluoropyridine. This intermediate can then be reacted with a variety of aromatic aldehydes to form hydrazone compounds. researchgate.net These hydrazones are themselves versatile intermediates, capable of undergoing further cyclization reactions to generate a range of heterocyclic systems.

The fluorine atom on the pyridine ring also offers opportunities for further functionalization. Nucleophilic aromatic substitution (SNAr) of the fluoride (B91410) can be achieved with various nucleophiles, particularly when the pyridine nitrogen is activated, for example, by N-oxidation. nih.govacs.org This allows for the introduction of additional substituents at the 5-position, further increasing the molecular complexity.

Table 1: Examples of Nucleophilic Substitution Reactions on the Chloromethyl Group This table is illustrative of potential reactions based on the known reactivity of similar compounds.

| Nucleophile | Reagent Example | Product Type |

| Amine | Ammonia, Primary/Secondary Amines | Aminomethylpyridine |

| Thiol | Sodium Thiolate | Thioether |

| Azide | Sodium Azide | Azidomethylpyridine |

| Cyanide | Sodium Cyanide | Pyridylacetonitrile |

| Carboxylate | Sodium Acetate | Acetoxymethylpyridine |

Utilization as a Versatile Building Block in Organic Synthesis

Beyond the synthesis of advanced heterocyclic scaffolds, this compound serves as a versatile building block for a variety of other synthetic transformations. Its ability to introduce a fluorinated pyridine moiety into a larger molecule is of particular interest in medicinal chemistry, where fluorine substitution can significantly impact a compound's biological properties. acs.org

The introduction of chirality is a critical aspect of modern drug discovery and development. While direct asymmetric transformations of this compound are not well-documented, it can serve as a precursor for the synthesis of chiral molecules.

One approach is the synthesis of chiral ligands for asymmetric catalysis. The pyridine nitrogen and a functional group introduced at the chloromethyl position can act as coordination sites for a metal center. For example, reaction with a chiral amine would yield a chiral aminomethylpyridine ligand. Such ligands have been shown to be effective in a variety of asymmetric transformations, including hydrogenation and C-C bond-forming reactions. rsc.org

Another strategy involves chemoenzymatic synthesis. The chloromethyl group can be converted to a hydroxymethyl group via hydrolysis or to a ketone via oxidation followed by Grignard addition. The resulting prochiral alcohol or ketone can then be subjected to an enantioselective enzymatic reduction or oxidation to yield a chiral alcohol with high enantiomeric excess. nih.gov This approach provides a powerful method for accessing enantiopure building blocks containing the 5-fluoropyridine motif.

The presence of a fluorine atom makes this compound an attractive starting material for the synthesis of other novel fluorinated heterocycles. lboro.ac.ukrsc.orgle.ac.uk Fluorocyclization reactions, where a fluorine atom is incorporated during a cyclization process, are a powerful tool in this regard. nih.gov

For instance, derivatives of this compound containing an appropriately positioned unsaturation could undergo intramolecular fluorocyclization. Alternatively, the chloromethyl group can be used to append a side chain that can participate in a cyclization reaction, with the fluorine atom on the pyridine ring influencing the reactivity and regioselectivity of the transformation. The synthesis of fluorinated pyrimidines and pyrazoles from fluorinated precursors has been demonstrated, highlighting the feasibility of such approaches. nih.gov

Table 2: Potential Fluorinated Heterocyclic Scaffolds from this compound Derivatives This table is illustrative and based on general synthetic strategies for fluorinated heterocycles.

| Target Heterocycle | Potential Synthetic Strategy |

| Fluorinated Tetrahydropyridazines | Reaction with a substituted hydrazine followed by intramolecular cyclization. rsc.orgle.ac.uk |

| Fluorinated Dihydrooxazines | Conversion to an oxime derivative followed by fluorocyclization. rsc.orgle.ac.uk |

| Fluorinated Pyrimidines | Derivatization and cyclocondensation with an amidine. nih.gov |

| Fluorinated Pyrazoles | Derivatization and cyclocondensation with a hydrazine. nih.gov |

Bridged and polycyclic aromatic compounds are of significant interest due to their unique three-dimensional structures and potential applications in materials science and medicinal chemistry. While specific examples involving this compound are scarce, its structure lends itself to several strategies for the construction of such systems.

One potential route is through Diels-Alder reactions. nih.govyoutube.com The pyridine ring of a suitably derivatized this compound could act as a dienophile or, after further modification, as part of a diene system. The resulting cycloaddition would generate a bridged bicyclic or polycyclic system.

Another approach is the synthesis of pyridine-bridged analogues of known bioactive molecules. For example, research has been conducted on pyridine-bridged analogues of combretastatin-A4, a potent anticancer agent. nih.gov In such a synthesis, this compound could be used to introduce the fluorinated pyridine "bridge" between two other molecular fragments, leveraging the reactivity of the chloromethyl group for coupling reactions.

Design and Synthesis of Chemically Diverse Molecular Libraries for Fundamental Research

The strategic design and synthesis of chemically diverse molecular libraries are foundational to the exploration of chemical biology and the discovery of novel functional molecules. The compound this compound serves as a versatile and highly reactive building block for the generation of such libraries. Its utility stems from the presence of a reactive chloromethyl group, which is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of chemical moieties. This enables the systematic construction of large collections of related but structurally distinct molecules, which can then be screened in various assays to identify compounds with novel properties or the ability to modulate biological processes.

The generation of molecular libraries from this compound typically involves its reaction with a diverse set of nucleophiles. This approach allows for the creation of libraries of compounds with a common 5-fluoropyridin-2-ylmethyl core, but with varied peripheral functionalities. These libraries are invaluable tools for fundamental research, providing a means to probe complex biological systems, identify new ligands for uncharacterized proteins, and discover novel catalysts or materials with unique properties.

A common strategy for library synthesis involves parallel synthesis techniques, where the reaction of this compound with a panel of different nucleophiles is carried out simultaneously in separate reaction vessels, often in a multi-well plate format. This high-throughput approach enables the rapid generation of a large number of compounds for screening purposes. The choice of nucleophiles is critical for ensuring the chemical diversity of the library and can include a wide range of functional groups.

For instance, a library of ether-linked derivatives can be synthesized by reacting this compound with a collection of substituted phenols or alcohols. Similarly, reaction with a diverse set of amines, including primary and secondary amines, leads to a library of aminomethylpyridine derivatives. The introduction of sulfur-containing functionalities can be achieved through reaction with various thiols. The versatility of this approach allows for the systematic exploration of the chemical space around the 5-fluoropyridine scaffold.

The resulting libraries of 5-fluoropyridine derivatives can be utilized in a variety of fundamental research applications. For example, they can be screened in cell-based assays to identify molecules that perturb specific signaling pathways or cellular processes. Such compounds, often referred to as chemical probes, are instrumental in dissecting the intricacies of cell biology. Furthermore, these libraries can be screened against purified protein targets to discover novel inhibitors or activators, providing valuable starting points for the development of new research tools. The diversity of the synthesized compounds increases the probability of identifying "hits" in these screens, thereby accelerating the pace of fundamental scientific discovery.

Below are illustrative data tables outlining the synthesis of diverse molecular libraries from this compound.

Table 1: Synthesis of 2-((Aryloxy)methyl)-5-fluoropyridine Derivatives

| Entry | Aryl Alcohol (Nucleophile) | Product | Reaction Conditions |

| 1 | Phenol | 2-(Phenoxymethyl)-5-fluoropyridine | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat |

| 2 | 4-Methoxyphenol | 5-Fluoro-2-((4-methoxyphenoxy)methyl)pyridine | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat |

| 3 | 4-Chlorophenol | 2-((4-Chlorophenoxy)methyl)-5-fluoropyridine | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat |

| 4 | 2-Naphthol | 5-Fluoro-2-(naphthalen-2-yloxymethyl)pyridine | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat |

Table 2: Synthesis of 2-((Alkyl/Aryl-amino)methyl)-5-fluoropyridine Derivatives

| Entry | Amine (Nucleophile) | Product | Reaction Conditions |

| 1 | Benzylamine | N-Benzyl-1-(5-fluoropyridin-2-yl)methanamine | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂), Room Temp |

| 2 | Morpholine | 4-((5-Fluoropyridin-2-yl)methyl)morpholine | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂), Room Temp |

| 3 | Aniline | N-((5-Fluoropyridin-2-yl)methyl)aniline | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂), Room Temp |

| 4 | Piperidine | 1-((5-Fluoropyridin-2-yl)methyl)piperidine | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂), Room Temp |

Table 3: Synthesis of 2-((Arylthio)methyl)-5-fluoropyridine Derivatives

| Entry | Thiol (Nucleophile) | Product | Reaction Conditions |

| 1 | Thiophenol | 5-Fluoro-2-((phenylthio)methyl)pyridine | Base (e.g., NaH), Solvent (e.g., THF), 0 °C to Room Temp |

| 2 | 4-Methylthiophenol | 5-Fluoro-2-(((4-methylphenyl)thio)methyl)pyridine | Base (e.g., NaH), Solvent (e.g., THF), 0 °C to Room Temp |

| 3 | 4-Chlorothiophenol | 2-(((4-Chlorophenyl)thio)methyl)-5-fluoropyridine | Base (e.g., NaH), Solvent (e.g., THF), 0 °C to Room Temp |

| 4 | 2-Naphthalenethiol | 5-Fluoro-2-((naphthalen-2-ylthio)methyl)pyridine | Base (e.g., NaH), Solvent (e.g., THF), 0 °C to Room Temp |

Advanced Analytical and Spectroscopic Characterization

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's molecular formula. nih.govmdpi.com For 2-(Chloromethyl)-5-fluoropyridine, the molecular formula is C₆H₅ClFN. chemicalbook.com HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The technique is crucial for confirming the identity of a newly synthesized compound or for identifying it within a complex mixture. nih.gov

The fragmentation pattern observed in the mass spectrum also provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include the loss of the chlorine atom (M-Cl)⁺, the loss of the entire chloromethyl radical (M-CH₂Cl)⁺, and subsequent fragmentation of the resulting fluoropyridine cation.

Table 2: Expected HRMS Fragments for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | [C₆H₅³⁵ClFN]⁺ | 145.0148 |

| [M+2]⁺ | [C₆H₅³⁷ClFN]⁺ | 147.0119 |

| [M-Cl]⁺ | [C₆H₅FN]⁺ | 110.0406 |

| [C₅H₄FN]⁺ | [C₅H₄FN]⁺ | 97.0328 |

Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. chromatographyonline.comnih.gov This method is exceptionally useful for monitoring the progress of chemical reactions in real-time. researchgate.net

For instance, in a nucleophilic substitution reaction involving this compound, a small aliquot of the reaction mixture can be periodically injected into the LC-MS system. By monitoring the ion chromatogram for the m/z value of the starting material (145.0148) and the expected m/z of the product, chemists can track the consumption of the reactant and the formation of the product over time. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading, and is invaluable for kinetic studies and impurity profiling. researchgate.net

Vibrational Spectroscopy for Functional Group Characterization (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and are used to identify the functional groups present in a compound. aps.org

For this compound, the IR and Raman spectra would display characteristic bands corresponding to the various bonds and structural motifs:

C-F Stretch: A strong absorption in the IR spectrum, typically in the 1200-1300 cm⁻¹ region, is characteristic of the C(sp²)-F bond.

C-Cl Stretch: The C-Cl stretching vibration of the chloromethyl group is expected in the 800-600 cm⁻¹ range.

Aromatic C-H Stretch: Signals above 3000 cm⁻¹ correspond to the C-H stretching vibrations of the pyridine (B92270) ring.

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ are attributable to the symmetric and asymmetric stretching of the -CH₂- group.

Pyridine Ring Vibrations: A series of characteristic bands, often between 1600 cm⁻¹ and 1400 cm⁻¹, correspond to the C=C and C=N stretching vibrations (ring breathing modes) of the pyridine nucleus. nih.govresearchgate.net

The combined data from IR and Raman spectroscopy provide a unique vibrational fingerprint for the molecule, confirming the presence of the key functional groups and the aromatic core. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| Pyridine Ring (C=C, C=N) Stretch | 1600-1400 | IR, Raman |

| C-F Stretch | 1300-1200 | IR (Strong) |

| C-Cl Stretch | 800-600 | IR |

X-ray Crystallography for Solid-State Structural Determination and Conformation

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. To date, a crystal structure for this compound has not been deposited in major crystallographic databases, such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).

A crystallographic study of this compound would provide invaluable information. By obtaining suitable single crystals, which can be a challenging process involving techniques like slow evaporation from a selected solvent, researchers could perform a diffraction experiment. The resulting data would allow for the unequivocal determination of bond lengths, bond angles, and torsion angles within the molecule.

Of particular interest would be the conformation of the chloromethyl group relative to the fluoropyridine ring. The analysis would reveal the dihedral angle between the plane of the pyridine ring and the C-C-Cl plane of the side chain, offering insights into the steric and electronic interactions that govern the molecule's preferred solid-state conformation. Furthermore, the crystallographic data would elucidate the intermolecular interactions, such as hydrogen bonds or halogen bonds, that dictate the packing of the molecules in the crystal lattice.

For context, a study on the isomeric compound, 2-chloro-5-(chloromethyl)pyridine (B46043), revealed an almost planar molecular structure with molecules connected in the crystal via intermolecular C–H···N hydrogen bonds to form dimers. researchgate.netnih.gov A similar analysis for this compound would be necessary to determine its specific structural parameters.

Hypothetical Crystallographic Data Table

Should a crystal structure be determined, the data would be presented in a standardized format as shown below.

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₆H₅ClFN |

| Formula Weight | 145.56 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Advanced Spectroscopic Data Analysis Methodologies for Research

Beyond standard spectroscopic techniques for routine characterization, advanced methodologies are employed to gain deeper insights into molecular structure, dynamics, and electronic properties. For this compound, such studies have not been published. However, the following methods would be highly applicable.

Computational Chemistry and DFT Calculations: Density Functional Theory (DFT) is a powerful computational method used to predict and interpret spectroscopic data. researchgate.net By creating a theoretical model of the this compound molecule, researchers can calculate its optimized geometry and predict its NMR chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and Raman activities. These calculated values can then be compared with experimental spectra to provide a more detailed and confident assignment of spectral features. DFT can also be used to explore the molecule's conformational landscape and predict the relative energies of different conformers. nih.gov

Two-Dimensional (2D) NMR Spectroscopy: While standard one-dimensional NMR provides essential information, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals in the this compound molecule. These experiments reveal through-bond and through-space correlations between nuclei, which is particularly useful for complex or substituted aromatic systems.

Solid-State NMR (ssNMR): To study the compound in its solid form, solid-state NMR would be the technique of choice. This method can provide information about the molecular structure and packing in the absence of a single crystal for X-ray diffraction. For fluorinated compounds, ¹⁹F MAS (Magic Angle Spinning) NMR is a particularly sensitive technique that can reveal details about the local environment of the fluorine atom and identify the presence of different crystalline forms (polymorphs).

Predicted Spectroscopic Data Table (Illustrative)

Advanced spectroscopic analysis, supported by DFT, would yield detailed data that could be tabulated as follows.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (H3) | Calculated Value | To be determined |

| ¹H (H4) | Calculated Value | To be determined |

| ¹H (H6) | Calculated Value | To be determined |

| ¹H (CH₂) | Calculated Value | To be determined |

| ¹³C (C2) | Calculated Value | To be determined |

| ¹³C (C3) | Calculated Value | To be determined |

| ¹³C (C4) | Calculated Value | To be determined |

| ¹³C (C5) | Calculated Value | To be determined |

| ¹³C (C6) | Calculated Value | To be determined |

| ¹³C (CH₂) | Calculated Value | To be determined |

| ¹⁹F (F5) | Calculated Value | To be determined |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Chloromethyl)-5-fluoropyridine, dictated by its electronic architecture. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution.

The electronic structure of this compound is characterized by the arrangement of its molecular orbitals (MOs). A key aspect of this analysis is the application of Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical for predicting chemical reactivity.

The HOMO represents the region from which the molecule is most likely to donate electrons, making it the primary site for electrophilic attack. Conversely, the LUMO is the region most likely to accept electrons, indicating the site for nucleophilic attack. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the electronegative fluorine atom and the pyridine (B92270) nitrogen atom significantly influence the electronic landscape. They inductively withdraw electron density, stabilizing the π-system and lowering the energy of the molecular orbitals. The chloromethyl group, particularly the C-Cl bond, is expected to be a major feature of the LUMO, marking it as the primary site for nucleophilic substitution reactions.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. A higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. A lower energy suggests greater reactivity towards nucleophiles, likely at the chloromethyl carbon. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. |

Beyond FMO theory, various reactivity descriptors can be calculated to provide a more nuanced prediction of chemical behavior.

Molecular Electrostatic Potential (MEP): An MEP map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. It distinguishes regions of varying charge distribution. For this compound, the MEP would show electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) areas. The region around the nitrogen atom would be expected to be negative, indicating its Lewis basicity and ability to coordinate with electrophiles or protons. In contrast, the area around the hydrogen atoms and, significantly, the carbon of the chloromethyl group would exhibit a positive potential, confirming its susceptibility to nucleophilic attack.

Fukui Functions: These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons changes. They are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks. By calculating these indices for each atom in this compound, one can precisely identify the atoms most likely to participate in different reaction types.

Table 2: Common Reactivity Descriptors and Their Application

| Descriptor | Definition | Predicted Outcome for this compound |

| Global Hardness | A measure of resistance to change in electron distribution. | Calculated from the HOMO-LUMO gap, it quantifies the overall stability of the molecule. |

| Electrophilicity Index | A measure of a molecule's ability to accept electrons. | Provides a quantitative value for the molecule's electrophilic nature, which is useful for comparing its reactivity with other compounds. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, such as the pyridine nitrogen and the chloromethyl carbon. |

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate complex chemical processes. It is particularly well-suited for studying reaction mechanisms, determining the energies of various states along a reaction coordinate, and understanding the influence of the chemical environment.

DFT calculations are instrumental in mapping the potential energy surface for reactions involving this compound. A primary reaction of interest is the nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. DFT can be used to model the entire reaction pathway, for instance, in a bimolecular nucleophilic substitution (SN2) reaction.

This involves identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate that connects the reactants to the products. The geometry of the transition state, including the lengths of the forming and breaking bonds, provides critical insight into the reaction mechanism. For example, in an SN2 reaction with a nucleophile, DFT would model the simultaneous formation of the new carbon-nucleophile bond and the cleavage of the C-Cl bond.

A key output of DFT studies is the energetics of a chemical reaction. By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed.

Activation Energy (Ea): This is the energy difference between the reactants and the transition state. It is the primary determinant of the reaction rate. A lower activation energy implies a faster reaction. DFT can be used to compare the activation energies for different nucleophiles reacting with this compound, thereby predicting which reactions will be most favorable.

Reaction Enthalpy (ΔHr): This is the total energy change over the course of the reaction (energy of products minus energy of reactants). It determines whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Table 3: Energetic Parameters from DFT Calculations for a Reaction

| Parameter | Definition | Significance |

| Activation Energy (Ea) | Energy barrier that must be overcome for a reaction to occur. | Determines the reaction rate. Lower values indicate faster kinetics. |

| Transition State (TS) Energy | The maximum energy point on the reaction pathway. | Its structure and energy are key to understanding the mechanism. |

| Reaction Enthalpy (ΔHr) | The net change in energy from reactants to products. | Indicates if the reaction is thermodynamically favorable (exothermic) or unfavorable (endothermic). |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a virtual window into the dynamic behavior of molecules over time, providing insights into their flexibility and the non-covalent forces that govern their interactions with their environment. For a relatively small and flexible molecule like this compound, MD simulations are instrumental in characterizing its conformational preferences and the nature of its intermolecular interactions in different media.

Conformational Analysis:

The primary source of conformational flexibility in this compound is the rotation around the C-C single bond connecting the chloromethyl group to the pyridine ring. MD simulations can map the potential energy surface associated with this rotation, identifying low-energy, stable conformers and the energy barriers that separate them. oup.comnih.govmdpi.commun.ca The simulation is typically initiated from an energy-minimized structure and the system's evolution is tracked over nanoseconds or even microseconds. mdpi.com By analyzing the trajectory, the population of different conformers can be quantified, which is critical for understanding how the molecule might present itself to a biological target.

Key dihedral angles, such as the N-C-C-Cl angle, are monitored throughout the simulation to define the conformational states. The results of such an analysis would typically reveal the most probable orientations of the chloromethyl group relative to the pyridine ring.

Intermolecular Interactions:

The electronic structure of this compound, with its electronegative nitrogen, fluorine, and chlorine atoms, and the aromatic π-system, allows for a variety of intermolecular interactions. MD simulations, particularly in explicit solvent, can elucidate the nature and strength of these interactions.

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. In protic solvents like water or in the presence of hydrogen bond donors, C-H···N interactions are expected. Crystal structure analysis of the closely related compound, 2-chloro-5-(chloromethyl)pyridine (B46043), reveals the presence of C-H···N intermolecular hydrogen bonds that lead to the formation of molecular dimers. nih.gov

Halogen Bonding: The chlorine atom of the chloromethyl group and the fluorine atom on the pyridine ring can participate in halogen bonding, where the halogen atom acts as an electrophilic species interacting with a nucleophile.

π-π Stacking: The electron-deficient nature of the fluorinated pyridine ring can promote π-π stacking interactions with other aromatic systems.

Analysis of the crystal structure of 2-(chloromethyl)pyridine, an analogue lacking the fluorine atom, shows that the molecules are arranged in layers propagated by aryl-aryl interactions. researchgate.net The introduction of a fluorine atom at the 5-position would likely modulate these interactions by altering the molecule's electrostatic potential and introducing the possibility of C-H···F interactions. Computational studies on similar substituted chloroquinoline derivatives have highlighted the significant role of C-H···Cl interactions in forming supramolecular assemblies. ias.ac.in

A summary of potential intermolecular interactions for this compound is presented in Table 1.

Table 1: Potential Intermolecular Interactions of this compound

| Interaction Type | Atoms/Groups Involved | Description | Potential Significance |

|---|---|---|---|

| Hydrogen Bonding | Pyridine N, C-H donors | The lone pair on the pyridine nitrogen acts as an acceptor for hydrogen atoms from neighboring molecules or solvent. | Directional interaction influencing crystal packing and solubility. |

| Halogen Bonding | C-Cl, C-F with nucleophiles (e.g., O, N) | The electrophilic region on the halogen atoms interacts with electron-rich atoms. | Contributes to the stability of molecular complexes and crystal lattices. |

| π-π Stacking | Pyridine ring | Face-to-face or offset stacking of the aromatic rings. | Important for crystal packing and interaction with aromatic residues in biological targets. |

| Dipole-Dipole | Polar C-Cl, C-F, and C-N bonds | Electrostatic attraction between permanent molecular dipoles. | Contributes to the overall cohesion in condensed phases. |

In Silico Design and Virtual Screening of Novel this compound Derivatives

The this compound scaffold is a valuable starting point for the design of new chemical entities with potential therapeutic applications. nih.govacs.orgnih.gov In silico design and virtual screening are powerful computational strategies that accelerate the drug discovery process by identifying promising derivatives from vast virtual libraries before committing to chemical synthesis. researchgate.netfrontiersin.orgsygnaturediscovery.com

In Silico Library Design:

The design of a virtual library of derivatives begins with the this compound core. Modifications can be systematically introduced at various positions to explore the chemical space and optimize properties. Common modifications include:

Substitution at the Chloromethyl Group: The chlorine atom is a reactive handle that can be replaced by a variety of functional groups (e.g., amines, ethers, thiols, azides) to introduce different physicochemical properties and potential interaction points.

Modification of the Pyridine Ring: While the fluorine at position 5 is a key feature, other positions on the ring could be substituted to modulate electronic properties, solubility, and metabolic stability.

Bioisosteric Replacement: Replacing the fluorine or chlorine atoms with other groups of similar size and electronic character (e.g., -OH, -CN) can fine-tune the molecule's properties.

Virtual Screening Workflow:

Once a virtual library of derivatives is generated, a virtual screening campaign can be launched to assess their potential to bind to a specific biological target, such as an enzyme or receptor. A typical workflow involves several steps:

Target Selection and Preparation: A three-dimensional structure of the biological target is obtained, either from experimental sources like the Protein Data Bank or through homology modeling. The binding site of interest is identified.

Ligand Preparation: The 3D structures of the designed derivatives are generated and optimized to ensure realistic conformations and charge distributions.

Molecular Docking: Each derivative in the library is computationally "docked" into the binding site of the target protein. Docking algorithms predict the preferred binding orientation and calculate a scoring function to estimate the binding affinity. nih.gov

Hit Selection and Filtering: Compounds are ranked based on their docking scores. Those with the most favorable scores (typically the most negative values) are considered "hits." These hits are often subjected to further filtering based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to prioritize candidates with a higher probability of success in later developmental stages.

Post-Screening Analysis: The binding poses of the top-ranked compounds are visually inspected to analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) they form with the target protein. This analysis provides a rationale for their predicted affinity and can guide further optimization.

Table 2 presents a hypothetical example of virtual screening results for a small library of this compound derivatives against a protein kinase target.

Table 2: Representative Virtual Screening Results for this compound Derivatives

| Compound ID | Modification | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|---|

| Derivative-001 | -CH2-NH-(4-methoxyphenyl) | -9.8 | Glu12, Leu83, Asp145 | H-bond with Glu12, Hydrophobic contact with Leu83 |

| Derivative-002 | -CH2-O-(2-naphthyl) | -9.5 | Leu83, Phe144, Asp145 | π-π stacking with Phe144, H-bond with Asp145 |

| Derivative-003 | -CH2-S-(pyrimidin-2-yl) | -8.9 | Cys84, Glu12 | H-bond with pyrimidine (B1678525) N, Halogen bond with F |

| Derivative-004 | -CH2-N3 | -7.2 | Glu12, Ser15 | H-bond with Ser15 |

These in silico approaches provide a robust framework for exploring the chemical possibilities of the this compound scaffold, enabling the efficient identification of novel derivatives with desired properties for a wide range of applications.

Industrial and Scalable Synthesis Considerations

Process Optimization for Enhanced Yield and Selectivity

The optimization of synthetic pathways is critical for maximizing the yield of 2-(Chloromethyl)-5-fluoropyridine while minimizing the formation of impurities. Research into analogous compounds, such as 2-chloro-5-(chloromethyl)pyridine (B46043), demonstrates that significant improvements in selectivity can be achieved through precise control of reaction conditions in continuous flow systems. researchgate.net

One common synthetic strategy involves the chlorination of a corresponding hydroxymethyl or methyl pyridine (B92270) precursor. For instance, the conversion of a precursor using a chlorinating agent like thionyl chloride or sulfuryl chloride is a key step. google.com The efficiency of such reactions is highly dependent on parameters including temperature, reaction time, and the molar ratio of reactants.

In the synthesis of related pyridine derivatives, studies have shown that adjusting the mole ratio of reagents can dramatically impact product yield and selectivity. For example, in a flow reactor synthesis at a constant temperature of 90°C, increasing the molar excess of a reagent resulted in a significant increase in product selectivity, reaching as high as 98.7%. researchgate.net

Table 1: Optimization of Mole Ratio on Product Selectivity in a Flow Reactor

| Entry | Residence Time (min) | Mole Ratio (Precursor:Reagent) | Selectivity (%) |

|---|---|---|---|

| 1 | 8 | 1:6 | 85.6 |

| 2 | 8 | 1:7 | 95.0 |

| 3 | 8 | 1:8 | 98.7 |

Data derived from a study on a structurally similar compound, demonstrating the principle of process optimization. researchgate.net

Development of Efficient Work-up and Purification Protocols

Post-reaction work-up and purification are critical steps for isolating this compound in high purity. An efficient protocol ensures the removal of unreacted starting materials, reagents, catalysts, and byproducts. A typical industrial work-up procedure for related compounds synthesized via chlorination with agents like thionyl chloride involves quenching the reaction mixture. This is often followed by neutralization with a weak base, such as an aqueous sodium bicarbonate solution, to neutralize excess acid.

The product is then typically extracted from the aqueous phase into an immiscible organic solvent, such as toluene (B28343) or ethyl acetate. researchgate.net The organic layer is subsequently washed with brine to remove residual water-soluble impurities. researchgate.net Drying of the organic phase, for instance over anhydrous sodium sulfate, is performed before the final isolation step, which usually involves the removal of the solvent under reduced pressure using a rotary evaporator. researchgate.net For compounds that are solid at room temperature, crystallization or filtration may be employed as a final purification step. researchgate.net The purity of the final product is often verified using analytical techniques like gas chromatography or ¹H-NMR spectroscopy. researchgate.netgoogle.com

Implementation of Continuous Manufacturing Technologies for Production

The shift from traditional batch processing to continuous manufacturing, particularly using flow chemistry and microchannel reactors, represents a significant advancement in the production of pyridine derivatives. researchgate.netgoogle.com This technology offers enhanced control over reaction parameters, leading to improved efficiency, safety, and product quality. researchgate.net